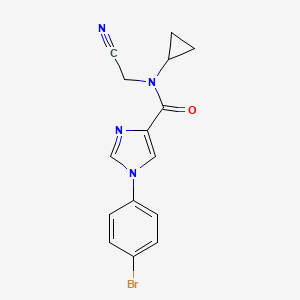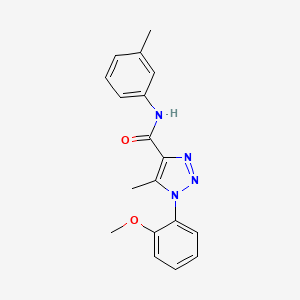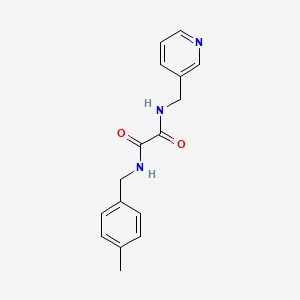![molecular formula C14H20BrN B2792867 2-(1-Phenylethyl)-2-azaspiro[3.3]heptane hydrobromide CAS No. 2195875-94-4](/img/structure/B2792867.png)
2-(1-Phenylethyl)-2-azaspiro[3.3]heptane hydrobromide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(1-Phenylethyl)-2-azaspiro[33]heptane hydrobromide is a chemical compound with a unique spirocyclic structureThe spiro[3.3]heptane core provides a rigid and non-planar framework, which can influence the compound’s biological activity and physical properties .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-Phenylethyl)-2-azaspiro[3.3]heptane hydrobromide typically involves the formation of the spirocyclic core followed by the introduction of the phenylethyl group. One common method involves the cyclization of a suitable precursor under acidic conditions to form the spirocyclic structure. The phenylethyl group can then be introduced through a nucleophilic substitution reaction .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency and scalability .
Analyse Chemischer Reaktionen
Types of Reactions
2-(1-Phenylethyl)-2-azaspiro[3.3]heptane hydrobromide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to modify the spirocyclic core or the phenylethyl group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, and reducing agents like lithium aluminum hydride for reduction. Substitution reactions often involve nucleophiles such as amines or alkoxides .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield hydroxylated or carbonylated derivatives, while substitution reactions can produce a variety of substituted spirocyclic compounds .
Wissenschaftliche Forschungsanwendungen
2-(1-Phenylethyl)-2-azaspiro[3.3]heptane hydrobromide has several scientific research applications:
Wirkmechanismus
The mechanism of action of 2-(1-Phenylethyl)-2-azaspiro[3.3]heptane hydrobromide involves its interaction with specific molecular targets. The spirocyclic core can interact with biological macromolecules, influencing their function. The phenylethyl group can enhance the compound’s binding affinity to certain receptors or enzymes, modulating their activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Spiro[3.3]heptane: A saturated benzene bioisostere with similar structural features.
Bicyclo[1.1.1]pentane: Another rigid, non-planar structure used in medicinal chemistry.
Cubane: Known for its high strain energy and unique properties.
Uniqueness
2-(1-Phenylethyl)-2-azaspiro[3.3]heptane hydrobromide is unique due to its combination of a spirocyclic core and a phenylethyl group. This combination provides a distinct set of physical and chemical properties, making it a valuable compound for various applications .
Eigenschaften
IUPAC Name |
2-(1-phenylethyl)-2-azaspiro[3.3]heptane;hydrobromide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N.BrH/c1-12(13-6-3-2-4-7-13)15-10-14(11-15)8-5-9-14;/h2-4,6-7,12H,5,8-11H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKXLSGPWDLKOAD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)N2CC3(C2)CCC3.Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20BrN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[4-cyclopropyl-5-oxo-3-(pyridin-3-yl)-4,5-dihydro-1H-1,2,4-triazol-1-yl]-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide](/img/structure/B2792787.png)
![2-(1H-indol-1-yl)-N-{2-[4-methyl-5-oxo-3-(trifluoromethyl)-4,5-dihydro-1H-1,2,4-triazol-1-yl]ethyl}acetamide](/img/structure/B2792790.png)

![N-((1-(benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)-2-(thiophen-2-yl)acetamide](/img/structure/B2792793.png)

![2-[(3-chlorophenyl)sulfonyl]-N-(2,4-dichlorophenyl)acetamide](/img/structure/B2792796.png)
![3-CHLORO-N-[4-(3-CHLOROADAMANTAN-1-YL)-1,3-THIAZOL-2-YL]BENZAMIDE](/img/structure/B2792798.png)
![(4S)-6-fluoro-3,4-dihydrospiro[1-benzopyran-2,1'-cyclobutane]-4-amine hydrochloride](/img/structure/B2792799.png)




